molecular formula C5H7ClN2O4 B8047695 4-Aminopyridinium perchlorate

4-Aminopyridinium perchlorate

Cat. No.: B8047695
M. Wt: 194.57 g/mol
InChI Key: XCZCVJWGZBLBDL-UHFFFAOYSA-N
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Description

4-Aminopyridinium perchlorate is a supramolecular organic-inorganic hybrid compound supplied as a high-purity material for research applications. Single-crystal X-ray diffraction reveals that the compound crystallizes in the monoclinic system, space group P21/n, with stability of the supramolecular structure ensured by an extensive network of N-H...O hydrogen bonds . Its properties are characterized by vibrational spectroscopy (FT-IR and Raman), thermal analysis (TGA/DSC), and optical absorption and photoluminescence spectroscopy . The compound demonstrates thermal stability up to approximately 130°C, after which its decomposition begins . Research indicates that this compound exhibits interesting optical properties, including UV-Visible absorption and photoluminescence, making it a candidate for investigation as a luminescent material . The organic 4-aminopyridinium component is of significant research interest due to its role as a potassium channel blocker in neuropharmacology, which is studied using the parent compound, 4-aminopyridine . In materials science, 4-aminopyridine can act as a ligand to form coordination polymers with metals such as silver, as demonstrated in the structure of catena-poly[[silver(I)-μ-4-aminopyridine] perchlorate] . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyridin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCVJWGZBLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process involves two key stages:

  • Low-Temperature Hydrolysis : At 0°C or below, 4-cyanopyridine undergoes hydrolysis in a sodium hypochlorite solution (10–11% mass concentration) to form 4-carboxamide pyridine. Sodium tungstate suppresses side reactions (e.g., formation of pyridine carboxylic acids) by selectively promoting amide intermediate formation.

  • Hofmann Degradation : Heating the intermediate to 90–95°C in a second sodium hypochlorite solution (8–12% concentration) triggers Hofmann degradation, cleaving the amide group to yield 4-aminopyridine.

Critical Parameters :

  • Catalyst loading (2–5% of 4-cyanopyridine mass) ensures optimal reaction kinetics.

  • Sodium hypochlorite acts as both an oxidizing agent and base, eliminating the need for additional alkaline reagents.

  • Yield: 85% with 99.5% purity, as confirmed by gas chromatography.

Preparation of this compound

The conversion of 4-aminopyridine to its perchlorate salt is achieved via a straightforward acid-base reaction. VulcanChem reports that treating 4-aminopyridine with perchloric acid (HClO₄) in a controlled environment produces this compound.

Protocol and Stoichiometry

  • Reaction Setup :

    • 4-Aminopyridine is dissolved in an anhydrous solvent (e.g., ethanol or acetone) under inert atmosphere.

    • Perchloric acid (70% aqueous solution) is added dropwise at 0–5°C to mitigate exothermic heat generation.

  • Stoichiometric Ratio :
    A 1:1 molar ratio of 4-aminopyridine to HClO₄ ensures complete protonation of the amine group. Excess acid risks byproduct formation, particularly under elevated temperatures.

  • Crystallization :
    The product precipitates upon cooling and is isolated via vacuum filtration. Recrystallization from hot water or ethanol enhances purity.

Key Data :

ParameterValue/DescriptionSource
Yield92–95% (laboratory scale)
Purity≥99% (HPLC)
Melting Point205–208°C (decomposes)

Industrial vs. Laboratory-Scale Methodologies

Industrial Synthesis

The patented one-step 4-aminopyridine synthesis (CN108840820A) is scalable, leveraging sodium hypochlorite’s dual role to minimize waste. Key industrial adaptations include:

  • Continuous-Flow Reactors : Enable precise temperature control during Hofmann degradation.

  • Solvent Recycling : Chloroform extraction and distillation reduce environmental impact.

Laboratory-Scale Adjustments

Smaller batches prioritize safety and purity:

  • Inert Atmosphere : Nitrogen or argon prevents oxidative decomposition of perchlorate.

  • Slow Acid Addition : Mitigates thermal runaway risks during protonation.

Characterization and Analytical Validation

Post-synthesis analysis ensures structural fidelity and purity:

  • Infrared Spectroscopy (IR) :

    • N–H stretching (3300–3500 cm⁻¹) and perchlorate Cl–O vibrations (1100 cm⁻¹) confirm salt formation.

  • Thermogravimetric Analysis (TGA) :

    • Decomposition begins at 205°C, with mass loss corresponding to perchlorate anion breakdown.

  • Elemental Analysis :

    • Matches theoretical values for C (30.9%), H (3.6%), N (14.4%), and Cl (18.2%) .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridinium perchlorate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride can be used.

  • Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4-aminopyridine and other related compounds.

Scientific Research Applications

Chemical Characteristics

4-Aminopyridinium perchlorate is characterized by its ability to form stable supramolecular structures through hydrogen bonding and other intermolecular interactions. The compound adopts a monoclinic crystal system, which has been extensively studied using techniques such as single crystal X-ray diffraction, thermal analysis (TGA and DSC), and vibrational spectroscopy (FT-IR and Raman) . These studies reveal significant insights into the compound's stability, thermal behavior, and optical properties.

Supramolecular Chemistry

Supramolecular Hybrids : Recent research has demonstrated that this compound can be synthesized to form supramolecular hybrids. These hybrids exhibit interesting thermal stability up to 130°C and show promising photoluminescent properties . The interaction of the compound with various ligands can lead to the formation of metal complexes, which have potential applications in catalysis and materials science .

Phase Transitions : The study of phase transitions in this compound has revealed valuable information about molecular motions within the crystal structure. Understanding these transitions is crucial for applications in materials that rely on specific thermal or mechanical properties .

Biological Applications

Neuropharmacology : 4-Aminopyridine (4-AP), a derivative of this compound, has been widely studied for its effects on neuronal activity. It acts as a potassium channel blocker, which enhances neurotransmitter release and synaptic transmission. This property makes it a candidate for treating neurological disorders such as multiple sclerosis .

Inflammation Studies : Research indicates that 4-AP can modulate immune responses by reducing the production of pro-inflammatory cytokines like interleukin-1β in microglial cells . This suggests potential therapeutic applications in neuroinflammatory conditions.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Supramolecular ChemistrySynthesis of hybrids with thermal stability; vibrational studies confirm structural integrity.
Neurodevelopmental ImpactDevelopmental exposure alters synaptic function; highlights thyroid hormone interactions.
Clinical PharmacologyPotassium perchlorate used in hyperthyroidism treatment; competitive inhibition of iodine uptake.
Neuropharmacology4-AP enhances synaptic transmission; potential for treating neurological disorders.
Phase TransitionsDetailed analysis of molecular motions; implications for material properties.

Mechanism of Action

The mechanism by which 4-Aminopyridinium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound's ferroelectric properties are attributed to its ability to undergo spontaneous polarization and exhibit electric hysteresis loops.

Comparison with Similar Compounds

5-Aminotetrazolium Perchlorate

  • Crystal Geometry: The tetrazolium cation in 5-aminotetrazolium perchlorate exhibits bond lengths (C–N: 1.31–1.35 Å) comparable to those in 4-aminopyridinium perchlorate (C–N: 1.34–1.38 Å). However, the tetrazolium ring shows shorter N–N bonds (1.28–1.32 Å) due to higher aromaticity .
  • Hydrogen Bonding: Both compounds form N–H⋯O interactions, but 5-aminotetrazolium perchlorate has a denser hydrogen-bond network, enhancing thermal stability (decomposition >250°C) .

Ammonium Perchlorate (NH₄ClO₄)

  • Coordination Behavior: Unlike this compound, ammonium perchlorate lacks aromaticity, resulting in weaker intermolecular interactions. Its decomposition occurs at lower temperatures (~150°C) due to reduced thermal stability .
  • Applications: Ammonium perchlorate is a potent oxidizer in solid rocket propellants, whereas this compound is primarily studied for its optical and supramolecular properties .

Chemical Reactivity and Solubility

Property This compound 5-Aminotetrazolium Perchlorate Ammonium Perchlorate
Solubility in Water Moderate (~50 g/L at 25°C) Low (~10 g/L at 25°C) High (~200 g/L at 25°C)
Oxidizing Strength Moderate High Very High
Thermal Decomposition (°C) >200 >250 ~150
Key Interactions N–H⋯O, π-π stacking N–H⋯O, dense H-bond network Ionic (NH₄⁺⋯ClO₄⁻)

Data compiled from .

Thyroid Hormone Disruption

  • Perchlorate vs. Thiocyanate/Nitrate : Perchlorate inhibits sodium-iodide symporter (NIS) activity 30× more potently than thiocyanate and 240× more than nitrate, disrupting iodide uptake in the thyroid . At urinary perchlorate levels >10 µg/L, serum TSH levels in women with low iodine (<100 µg/L) increase significantly (p < 0.0001) .
  • Periodate Cross-Reactivity : Periodate (IO₄⁻), structurally similar to perchlorate, shares cross-reactivity in biosensors but exhibits higher toxicity in bioassays .

Microbial Degradation

    Q & A

    Q. How can researchers optimize experimental designs to distinguish thyroidal vs. non-thyroidal effects of perchlorate?

    • Methodology : Employ dual-exposure models (e.g., perchlorate + thyroxine supplementation) in zebrafish or stickleback. Use RNA-seq to identify thyroid-independent pathways (e.g., androgen disruption in gonads) and validate with CRISPR knockouts of sodium-iodide symporter (NIS) genes .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Aminopyridinium perchlorate
    Reactant of Route 2
    4-Aminopyridinium perchlorate

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